
2-Phenylpropanamid
Übersicht
Beschreibung
2-Phenylpropanamide (2-PPA) is a chemical compound belonging to the class of amides. It is a white, crystalline solid with a melting point of 75-77°C. It is soluble in water, alcohol, and ether. It is used in a variety of applications, including as a plasticizer, in pharmaceuticals, and as a food additive. 2-PPA has a wide range of biological activities, including anti-inflammatory, anti-tumor, analgesic, and antifungal effects.
Wissenschaftliche Forschungsanwendungen
Chemische Forschung
“2-Phenylpropanamid” ist eine chemische Verbindung mit der Formel C9H11NO {svg_1}. Sie wird in der chemischen Forschung verwendet, insbesondere bei der Synthese verschiedener Derivate. Diese Derivate haben unterschiedliche Molekulargewichte und Strukturen, die für verschiedene Zwecke eingesetzt werden können {svg_2}.
Studien zum Arzneimittelstoffwechsel
“this compound” und seine Derivate werden in Studien zum Arzneimittelstoffwechsel verwendet. Forscher haben beispielsweise die Stoffwechselprofile neuer Fentanyl-Analoga untersucht, die mit "this compound" verwandt sind {svg_3}. Diese Studien helfen zu verstehen, wie diese Medikamente im Körper verarbeitet werden, was für die Beurteilung ihrer Sicherheit und Wirksamkeit entscheidend ist.
Materialwissenschaften
In den Materialwissenschaften könnten “this compound” und seine Derivate potenziell bei der Entwicklung neuer Materialien eingesetzt werden. Die spezifischen Eigenschaften dieser Verbindungen, wie ihr Molekulargewicht und ihre Struktur, könnten die Eigenschaften der Materialien beeinflussen, aus denen sie hergestellt werden {svg_4}.
Analytische Chemie
“this compound” kann in der analytischen Chemie als Standard für die Massenspektrometrie verwendet werden {svg_5}. Die Massenspektrometrie ist eine Technik zur Identifizierung und Quantifizierung von Molekülen in einer Probe. Standards wie “this compound” werden zur Kalibrierung und zum Vergleich verwendet.
Biochemie
In der Biochemie könnten “this compound” und seine Derivate zur Untersuchung biochemischer Prozesse verwendet werden. Sie könnten beispielsweise zur Untersuchung der Enzymaktivität, Proteininteraktionen oder zellulärer Prozesse eingesetzt werden {svg_6}.
Wirkmechanismus
Target of Action
2-Phenylpropanamide, also known as Phenylpropanolamine, primarily targets the alpha and beta-adrenergic receptors in the mucosa of the respiratory tract . It acts as a nonselective adrenergic receptor agonist and norepinephrine reuptake inhibitor .
Mode of Action
The interaction of 2-Phenylpropanamide with its targets results in vasoconstriction, reduction of tissue hyperemia, edema, and nasal congestion, and an increase in nasal airway patency . It also indirectly stimulates beta-receptors, producing tachycardia and a positive inotropic effect .
Biochemical Pathways
2-Phenylpropanamide affects the phenylpropanoid pathway, which serves as the starting point for the biosynthesis of a wide range of organic compounds such as lignins, flavanols, isoflavanoids, anthocyanins, and stilbenes . These compounds play important roles in plant defense and structural support .
Pharmacokinetics
Most amides, including 2-phenylpropanamide, are solids at room temperature and have higher boiling points than alcohols of similar molar mass . Amides of five or fewer carbon atoms are soluble in water .
Result of Action
It is known that the compound’s action on the alpha and beta-adrenergic receptors leads to vasoconstriction and increased nasal airway patency .
Biochemische Analyse
Biochemical Properties
2-Phenylpropanamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key enzymes it interacts with is phenylalanine ammonia-lyase (PAL), which converts phenylalanine to cinnamic acid. This interaction is crucial in the phenylpropanoid pathway, which leads to the biosynthesis of various secondary metabolites such as flavonoids, lignins, and coumarins . Additionally, 2-Phenylpropanamide can act as a substrate for other enzymes involved in the metabolism of phenylpropanoids, affecting the overall metabolic flux and the levels of different metabolites.
Cellular Effects
2-Phenylpropanamide has notable effects on various cell types and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, in plant cells, it can modulate the expression of genes involved in the phenylpropanoid pathway, leading to changes in the production of secondary metabolites . These changes can affect the plant’s defense mechanisms, growth, and development. In animal cells, 2-Phenylpropanamide may interact with signaling molecules and receptors, altering cellular responses and metabolic activities.
Molecular Mechanism
The molecular mechanism of 2-Phenylpropanamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the active sites of enzymes such as PAL, influencing their catalytic activity . This binding can either inhibit or activate the enzyme, depending on the specific interaction. Additionally, 2-Phenylpropanamide can affect the transcription of genes by interacting with transcription factors and other regulatory proteins, leading to changes in gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Phenylpropanamide can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Phenylpropanamide is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to 2-Phenylpropanamide in in vitro or in vivo studies has shown that it can have sustained effects on cellular metabolism and gene expression, although the specific outcomes depend on the experimental conditions.
Dosage Effects in Animal Models
The effects of 2-Phenylpropanamide vary with different dosages in animal models. At low doses, it may have beneficial effects, such as enhancing metabolic activities and improving cellular function. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Careful dosage optimization is essential to maximize the therapeutic potential of 2-Phenylpropanamide while minimizing its adverse effects.
Metabolic Pathways
2-Phenylpropanamide is involved in several metabolic pathways, particularly the phenylpropanoid pathway. It interacts with enzymes such as PAL, cinnamate 4-hydroxylase, and 4-coumarate-CoA ligase, which are key players in the biosynthesis of phenylpropanoids . These interactions influence the metabolic flux and the levels of various metabolites, affecting the overall metabolic balance within the cell. Additionally, 2-Phenylpropanamide can be conjugated to other molecules by specific enzymes, further diversifying its metabolic roles.
Transport and Distribution
The transport and distribution of 2-Phenylpropanamide within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate its movement across cellular membranes and its accumulation in specific cellular compartments . The localization of 2-Phenylpropanamide within the cell can influence its activity and function, as it may interact with different biomolecules depending on its distribution.
Subcellular Localization
2-Phenylpropanamide is localized in various subcellular compartments, including the cytoplasm, endoplasmic reticulum, and mitochondria . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The activity and function of 2-Phenylpropanamide can vary depending on its localization, as it may interact with different enzymes and proteins in each compartment.
Eigenschaften
IUPAC Name |
2-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7(9(10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZZSWAOPDYVLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1125-70-8 | |
| Record name | Hydratropamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59889 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydratropamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11140 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(8S,9S,10R,11S,13S,14S,17R)-17-(1,2-dihydroxyethyl)-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1200463.png)

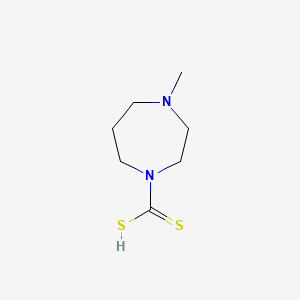


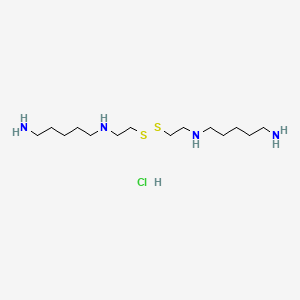
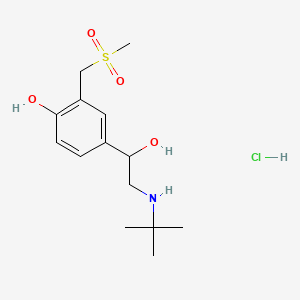

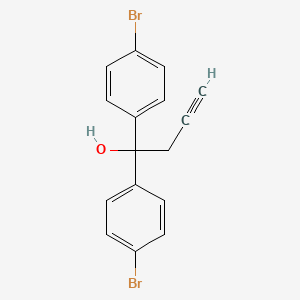
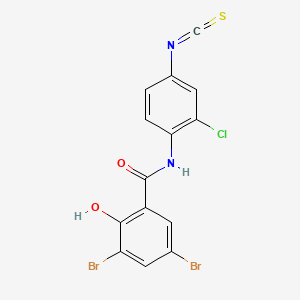


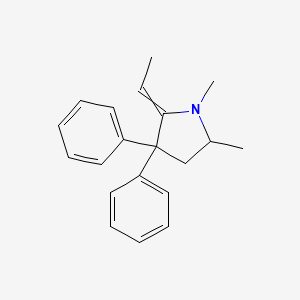
![4-[2-(1-Methyl-5-nitroimidazol-2-yl)sulfanylethoxy]benzoic acid](/img/structure/B1200485.png)